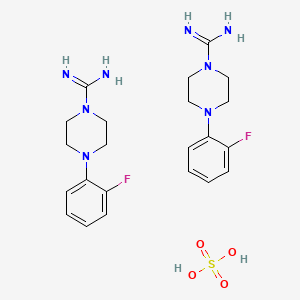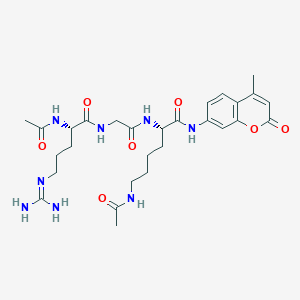
Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid
Übersicht
Beschreibung
Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid, also known as BFCSA, is an organic compound consisting of two piperazine molecules linked by a carboximidamide group and with two fluorophenyl substituents attached to one of the piperazine rings. It is a white, crystalline solid with a molecular weight of 438.51 g/mol and a melting point of 108 °C. It is soluble in water, methanol, and ethanol. BFCSA is used in a variety of scientific research applications, including medicinal chemistry, drug design, and materials science.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Compounds containing the 1,2,4-triazole ring, such as Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide), have been found to exhibit significant antitumor activity . In particular, these compounds have shown good to excellent inhibitory activity against CDC25B, a protein phosphatase involved in cell cycle regulation .
Synthesis of N,N-disubstituted Piperazine
Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide) can be used in the synthesis of N,N-disubstituted piperazine . This class of compounds has a wide range of applications in medicinal chemistry.
Drug Development
The presence of a fluorine atom in Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide) can significantly affect the biological and physical properties of compounds, leading to increased membrane permeability, changes in hydrophobic bonding, and stability against metabolic oxidation . This makes it a valuable compound in the development of new drugs.
Synthesis of Schiff Bases
Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide) can be used in the synthesis of Schiff bases . Schiff bases and their complex derivatives are important in drug research and development due to their broad bioactivity, including antitumor, antibacterial, and antiviral activity .
Metabolite of Flunarizine
Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide) is a major metabolite of flunarizine , a drug used to prevent migraines. Understanding the metabolism of flunarizine can help improve its efficacy and safety profile.
Synthesis of 1,2,4-Triazole Schiff Bases
Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide) can be used in the synthesis of 1,2,4-triazole Schiff bases . These compounds have been found to be highly bioactive, making them valuable in the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)piperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H15FN4.H2O4S/c2*12-9-3-1-2-4-10(9)15-5-7-16(8-6-15)11(13)14;1-5(2,3)4/h2*1-4H,5-8H2,(H3,13,14);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGVOVRAYKQAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=N)N.C1CN(CCN1C2=CC=CC=C2F)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32F2N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)
![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-3-oxobutanoate](/img/structure/B1450557.png)







![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1450570.png)